molecular formula C10H9FO2 B8581694 2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)-

2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)-

Cat. No.: B8581694
M. Wt: 180.17 g/mol
InChI Key: PYZZLFVFTBBWEK-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding 3-(4-fluoro-2-methylphenyl)-2-propenoic acid.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoro-2-methylphenyl)propionic acid
  • 3-(4-Fluoro-2-methylphenyl)-2-methylpropionic acid

Comparison

Compared to similar compounds, 2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- is unique due to the presence of the propenoic acid moiety, which imparts distinct chemical reactivity and biological activity. The fluorine atom also contributes to its enhanced stability and selectivity in various applications.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

3-(4-fluoro-2-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)

InChI Key

PYZZLFVFTBBWEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of pyridine (0.035 mL) and piperidine (1.43 mL) was added malonic acid (30 g), and the mixture was heated to 75° C. To this mixture was added dropwise 4-fluoro-2-methylbenzaldehyde (20 g), and the mixture was stirred at 90° C. for 6 hr. The reaction mixture was cooled to room temperature, and diluted with water (100 ml), and concentrated under reduced pressure. The residue was suspended in 0.1N hydrochloric acid (250 mL), and the mixture was stirred at room temperature for 30 min. The precipitate was collected by filtration, washed with 0.1N hydrochloric acid (250 mL) and water (50 mL, 0.3 times) and dried to give 4-fluoro-2-methylcinnamic acid (24 g, 93%) as a white powder.
Quantity
0.035 mL
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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